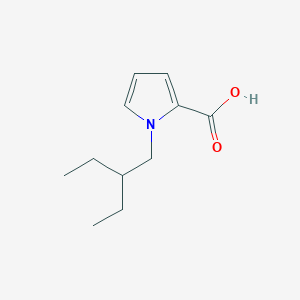

1-(2-ethylbutyl)-1H-pyrrole-2-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-ethylbutyl)pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-3-9(4-2)8-12-7-5-6-10(12)11(13)14/h5-7,9H,3-4,8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRQNQYJLVDTYQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CN1C=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Ethylbutyl)-1H-pyrrole-2-carboxylic acid (CAS No. 1551334-05-4) is a pyrrole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with an ethylbutyl group and a carboxylic acid functional group. This structure contributes to its amphoteric nature and solubility in various organic solvents, enhancing its potential for biological interactions.

Antimicrobial Activity

Research indicates that pyrrole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values for these compounds often fall within the range of 1-64 μg/mL, suggesting potential therapeutic applications in treating infections caused by resistant bacteria .

Antiparasitic Effects

Pyrrole derivatives have also been investigated for their antiparasitic effects. Specifically, it has been noted that some pyrrole compounds inhibit proline racemase, an enzyme crucial for the survival of Trypanosomes, the causative agents of diseases such as Chagas disease . This inhibition can lead to the selective targeting of the parasite while minimizing effects on human cells.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and metabolic pathways. For example, certain pyrrole derivatives inhibit DNA gyrase, crucial for bacterial DNA replication .

- Binding Interactions : The binding affinity of these compounds to specific proteins can significantly influence their biological activity. Studies utilizing molecular modeling have demonstrated that these compounds can interact with the active sites of target enzymes, leading to reduced enzymatic activity .

Study on Antimicrobial Properties

A study published in 2021 evaluated a series of pyrrole derivatives for their antimicrobial activity. Among the tested compounds, this compound exhibited notable activity against E. coli, with an IC50 value of approximately 32 nM. The study concluded that modifications to the pyrrole ring could enhance antibacterial potency while reducing cytotoxicity .

Antiparasitic Activity Investigation

Another significant investigation focused on the antiparasitic properties of pyrrole derivatives against Trypanosoma cruzi. The study found that certain structural modifications led to increased selectivity and efficacy against the parasite, highlighting the potential for developing new treatments based on this scaffold .

Data Tables

Scientific Research Applications

The compound 1-(2-ethylbutyl)-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound that has garnered interest in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, synthesis methods, biological activities, and potential industrial uses.

Synthetic Routes

The synthesis of this compound typically involves the following steps:

- Formation of the Pyrrole Ring : The initial step often includes the reaction of an appropriate aldehyde with a substituted ethylamine under acidic conditions to form the pyrrole ring.

- Introduction of the Carboxylic Acid Group : The carboxylic acid can be introduced through oxidation reactions or via direct carboxylation using carbon dioxide in the presence of a catalyst.

Reaction Conditions

The reactions are typically conducted under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation and can utilize solvents such as ethanol or dimethylformamide (DMF) to facilitate the reaction.

Medicinal Chemistry

This compound has been investigated for its potential biological activities, including:

- Anticancer Properties : Research indicates that compounds with similar structures exhibit significant anticancer activity by targeting specific cellular pathways involved in tumor growth. For example, studies have shown that derivatives can inhibit cyclin-dependent kinases, leading to cell cycle arrest and apoptosis in cancer cells.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. Its effectiveness is often measured using minimum inhibitory concentration (MIC) assays.

Materials Science

The compound's unique structure makes it a valuable building block for synthesizing new materials with specific electronic and optical properties. It can be used in:

- Polymer Chemistry : As a monomer in the production of polymers that have applications in coatings, adhesives, and other materials requiring enhanced thermal or mechanical properties.

- Nanotechnology : Potential applications in drug delivery systems where its ability to form stable complexes with biomolecules can be exploited.

Anticancer Activity Study

A study conducted on various pyrrole derivatives demonstrated that modifications to the pyrrole structure could enhance their efficacy as cyclin-dependent kinase inhibitors. In vitro tests showed that certain derivatives led to a significant reduction in cell viability in cancer cell lines, indicating promising therapeutic potential.

Antimicrobial Activity Research

In a comparative study of several pyrrole derivatives, this compound was tested against common bacterial strains. Results indicated effective antimicrobial activity with MIC values comparable to established antibiotics, suggesting its potential as an alternative treatment option.

Comparison with Similar Compounds

1-{N2-[(1S)-1-Carboxy-3-cyclohexylpropyl]-L-lysyl}-1H-pyrrole-2-carboxylic acid (Compound 10, )

- Structure : Features a cyclohexylpropyl-lysyl side chain attached to the pyrrole ring.

- Synthesis : Synthesized via hydrogenation using rhodium-carbon catalyst, yielding 60% with 94.6% HPLC purity.

- Properties : The cyclohexyl group enhances lipophilicity (predicted higher XLogP than linear alkyl chains), while the lysyl moiety introduces basicity.

4-(1-(2-Hydroxyethyl)-1H-pyrrol-2-yl)butanoic acid ()

- Structure: Contains a hydroxyethyl group and a butanoic acid chain.

- Synthesis: Derived from ethanolamine via condensation, achieving 66% yield after flash chromatography .

- Properties : The hydroxyethyl group improves water solubility, making it suitable for biological studies (e.g., phospholipid analysis).

Comparison with Target Compound :

- The 2-ethylbutyl group in the target compound likely confers greater lipophilicity than the hydroxyethyl substituent but less than cyclohexylpropyl.

- Synthesis yields for alkylated derivatives vary widely (60–95%), depending on steric hindrance and reaction conditions .

Aromatic and Heteroaromatic Derivatives

1-(Pyridin-3-ylmethyl)-1H-pyrrole-2-carboxylic acid ()

- Structure : Pyridinylmethyl substituent introduces nitrogen-based polarity.

- Applications: Potential as a ligand or catalyst due to coordination sites from the pyridine ring .

Comparison with Target Compound :

- Aromatic substituents (e.g., chlorophenyl) increase molecular weight and lipophilicity compared to aliphatic chains.

- Heteroaromatic groups (e.g., pyridine) enhance solubility in polar solvents and bioactivity, unlike the purely aliphatic 2-ethylbutyl group.

Atropisomeric and Chiral Derivatives

1-[2-Carboxy-6-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid ()

- Structure : Atropisomerism arises from restricted rotation around the aryl-pyrrole bond.

- Synthesis : Resolved via selective functionalization of carboxylic acid groups, validated by X-ray crystallography .

- Applications : Used as chiral ligands in asymmetric catalysis (e.g., enantioselective diethylzinc additions).

Comparison with Target Compound :

- The target compound lacks aromatic substituents necessary for atropisomerism, limiting its utility in asymmetric synthesis.

- Chirality in related compounds is often introduced via amino acid-derived side chains (e.g., lysyl in ), whereas the 2-ethylbutyl group is non-chiral.

Heterocyclic-Fused Derivatives

1-Ethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid ()

- Structure : Fusion of pyrrole with a pyridine ring.

Comparison with Target Compound :

- Heterocyclic fusion expands electronic properties and binding interactions, unlike the simple alkyl substitution in the target compound.

- The Boc group in improves stability during synthesis, a feature absent in the 2-ethylbutyl chain.

Preparation Methods

General Synthetic Strategies for Pyrrole-2-carboxylic Acid Derivatives

Pyrrole-2-carboxylic acids are commonly synthesized by:

- Cyclization reactions involving aldehydes, β-ketoesters, and ammonia/amines to form the pyrrole ring.

- Functional group transformations on preformed pyrrole rings, such as halogenation, alkylation, and carboxylation.

- Hydrolysis of pyrrole esters to the corresponding carboxylic acids.

Pyrrole Ring Formation via Bromination and Cyclization

A patented method for synthesizing pyrrole carboxylic acid esters involves:

- Bromination of an aldehyde (e.g., propionaldehyde) with bromine at 0–50 °C in a non-proton solvent to form a bromoaldehyde intermediate.

- Ring-closure reaction of the bromoaldehyde with ethyl acetoacetate and ammonia water at 0–50 °C for 10–14 hours.

- Extraction and crystallization yield the pyrrole-2-carboxylic acid ester.

This method is characterized by mild conditions, high conversion rates, and scalability for industrial production. Importantly, it avoids environmentally harmful reagents such as sodium nitrite and expensive tert-butyl acetoacetate, improving yield and product purity.

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | Propionaldehyde + Br2, 0–50 °C | Bromination | Non-proton solvent used |

| 2 | 2-bromopropanal + ethyl acetoacetate + NH3 | Cyclization to pyrrole ester | 10–14 h at 0–50 °C |

| 3 | Extraction with dichloromethane, drying | Purification | Crystallization at 0 °C |

Alkylation of Pyrrole Nitrogen

The N-alkylation to introduce the 2-ethylbutyl group on the pyrrole nitrogen can be achieved by:

- Nucleophilic substitution of the pyrrole nitrogen with 2-ethylbutyl halides (e.g., bromides or chlorides) under basic conditions.

- Typical bases include potassium carbonate or sodium hydride in polar aprotic solvents like DMF or DMSO.

- Reaction temperatures range from room temperature to reflux, depending on reactivity.

This step is crucial to obtain the N-substituted pyrrole prior to or after carboxylation, depending on the synthetic route.

Carboxylation and Hydrolysis

- Pyrrole-2-carboxylic acid derivatives are often prepared by hydrolysis of the corresponding esters.

- Ester hydrolysis is typically performed under basic conditions (e.g., LiOH or NaOH in aqueous THF or methanol) at room temperature or slightly elevated temperatures overnight.

- Acidification of the reaction mixture precipitates the free carboxylic acid, which is then isolated by extraction or filtration.

Alternative Synthetic Routes Involving Pyrrole-2-carbaldehyde

- Pyrrole-2-carbaldehyde can be used as a versatile intermediate.

- Alkylation at the nitrogen followed by oxidation or functional group transformations can lead to the carboxylic acid.

- Reduction and subsequent Friedel–Crafts acylation have been used to prepare related pyrrole carboxylic acids.

Summary Table of Preparation Steps for 1-(2-ethylbutyl)-1H-pyrrole-2-carboxylic acid

Research Findings and Notes

- The bromination-cyclization method offers a scalable and environmentally friendlier route compared to traditional methods involving tert-butyl acetoacetate or sodium nitrite.

- Alkylation on the pyrrole nitrogen is a well-established step but requires careful control to avoid over-alkylation or side reactions.

- Hydrolysis conditions are mild and typically quantitative in yield, preserving the integrity of the pyrrole ring.

- No single-step synthesis of this compound was found; rather, a multistep approach combining these methods is standard.

- Alternative synthetic routes may involve functionalization of pyrrole-2-carbaldehyde or pyrrole esters, followed by N-alkylation and oxidation steps.

Q & A

Q. What are the recommended synthetic routes for 1-(2-ethylbutyl)-1H-pyrrole-2-carboxylic acid, and what factors influence reaction yields?

- Methodological Answer : A common approach involves alkylation of the pyrrole nitrogen followed by carboxylation. For example, analogous syntheses (e.g., 1H-pyrrole-2-carboxylic acid derivatives) use trichloroacetylation of pyrrole followed by esterification and hydrolysis . Reaction yields depend on:

- Substituent steric effects : Bulky groups like 2-ethylbutyl may require prolonged reaction times or elevated temperatures.

- Base selection : Potassium carbonate or sodium methoxide is often used to deprotonate the pyrrole nitrogen for alkylation .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps .

Q. How is the crystal structure of pyrrole-2-carboxylic acid derivatives characterized, and what intermolecular interactions stabilize their solid-state arrangements?

- Methodological Answer : X-ray crystallography is the gold standard. For 1H-pyrrole-2-carboxylic acid, centrosymmetric dimers form via N–H⋯O hydrogen bonds (graph-set motif R₂²(10)), with additional O–H⋯O bonds creating chains along the a-axis . For 1-(2-ethylbutyl) derivatives:

- Hydrogen bonding : The carboxylic acid group likely participates in intermolecular H-bonds, similar to parent compounds.

- Van der Waals interactions : The 2-ethylbutyl group may contribute to hydrophobic packing, reducing solubility in polar solvents .

Q. What analytical techniques are critical for confirming the purity and identity of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., alkyl chain integration, absence of unreacted starting materials).

- High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- HPLC with UV/Vis detection : Quantifies purity, especially if the compound exhibits absorbance in the 250–300 nm range (common for pyrroles) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields in alkylation steps?

- Methodological Answer :

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency in biphasic systems.

- Microwave-assisted synthesis : Reduces reaction time and improves yield for sterically hindered substrates .

- Protection/deprotection strategies : Temporarily protect the carboxylic acid group during alkylation to prevent side reactions .

Q. What strategies resolve contradictions in reported biological activities of pyrrole-2-carboxylic acid derivatives?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., alkyl chain length, electron-withdrawing groups) to isolate bioactive motifs. For example, 2-(1H-pyrrol-2-yl)acetic acid derivatives show antitumor activity linked to electron-deficient pyrrole rings .

- In vitro assays with controlled conditions : Standardize cell lines, assay buffers, and incubation times to minimize variability .

- Computational docking : Predict binding affinities to target proteins (e.g., kinases) using molecular dynamics simulations .

Q. How does the 2-ethylbutyl substituent influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer :

- Steric hindrance : The bulky substituent may slow reactions at the carboxylic acid group. Kinetic studies using competing nucleophiles (e.g., amines vs. alcohols) quantify steric effects.

- Electronic effects : Alkyl groups donate electron density via induction, potentially reducing the electrophilicity of the carbonyl carbon. IR spectroscopy (C=O stretching frequency) and Hammett constants can validate this .

Q. What computational methods predict the environmental fate or biodegradation pathways of this compound?

- Methodological Answer :

- Density functional theory (DFT) : Calculates bond dissociation energies to identify labile sites (e.g., alkyl chains prone to oxidation).

- Quantitative structure-activity relationship (QSAR) models : Predict biodegradability using descriptors like logP and topological surface area .

- Molecular docking with enzymes : Simulate interactions with cytochrome P450 isoforms to forecast metabolic pathways .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Reproduce synthesis : Verify purity via HPLC and elemental analysis to rule out impurities skewing data.

- Cross-validate techniques : Compare DSC (differential scanning calorimetry) for melting points with literature XRPD (X-ray powder diffraction) to detect polymorphic forms .

- Collaborative studies : Share samples with independent labs to confirm reproducibility .

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use NIOSH-approved respirators if aerosolization is possible .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.

- Waste disposal : Neutralize acidic waste with bicarbonate before disposal in designated containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.